molecular formula C19H22 B596905 (2-Benzylcyclohexyl)benzene CAS No. 1268521-72-7

(2-Benzylcyclohexyl)benzene

Cat. No.: B596905
CAS No.: 1268521-72-7
M. Wt: 250.385
InChI Key: ZSRUOVOYKWVSEF-RBUKOAKNSA-N
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Description

(2-Benzylcyclohexyl)benzene is an organic compound that features a cyclohexane ring substituted with a benzyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzylcyclohexyl)benzene typically involves the alkylation of cyclohexylbenzene with benzyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents. The general reaction scheme is as follows:

Cyclohexylbenzene+Benzyl chlorideBaseThis compound\text{Cyclohexylbenzene} + \text{Benzyl chloride} \xrightarrow{\text{Base}} \text{this compound} Cyclohexylbenzene+Benzyl chlorideBase​this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) can be used to enhance the reaction rate and selectivity. The reaction conditions typically include elevated temperatures (150-200°C) and pressures (1-5 MPa) to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: (2-Benzylcyclohexyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst (e.g., Pd/C) to reduce the benzyl group to a methyl group.

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: H₂ gas, Pd/C catalyst, elevated temperatures and pressures.

    Substitution: Halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃/H₂SO₄), alkylating agents (e.g., alkyl halides).

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Methyl-substituted cyclohexylbenzene.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

(2-Benzylcyclohexyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Benzylcyclohexyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The benzyl and phenyl groups can engage in π-π interactions with aromatic residues in proteins, influencing their activity. The cyclohexane ring provides structural rigidity, which can affect the binding affinity and specificity of the compound.

Comparison with Similar Compounds

    Cyclohexylbenzene: Lacks the benzyl group, making it less sterically hindered and more reactive in certain reactions.

    Benzylcyclohexane: Similar structure but with the benzyl group attached to the cyclohexane ring, leading to different reactivity and properties.

    Diphenylmethane: Contains two phenyl groups attached to a central carbon, differing in electronic and steric effects.

Uniqueness: (2-Benzylcyclohexyl)benzene is unique due to the presence of both a benzyl and a phenyl group on the cyclohexane ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

(2-benzylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22/c1-3-9-16(10-4-1)15-18-13-7-8-14-19(18)17-11-5-2-6-12-17/h1-6,9-12,18-19H,7-8,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRUOVOYKWVSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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